molecular formula C7H11Cl2D4N2O2P B023394 Cyclophosphamide-d4 CAS No. 173547-45-0

Cyclophosphamide-d4

Cat. No.: B023394
CAS No.: 173547-45-0
M. Wt: 265.11 g/mol
InChI Key: CMSMOCZEIVJLDB-RUKOHJPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclophosphamide-d4 is a deuterated form of cyclophosphamide, an alkylating agent widely used in chemotherapy. The deuterium atoms replace hydrogen atoms in the cyclophosphamide molecule, which can help in tracing the compound in metabolic studies and enhance its stability. Cyclophosphamide itself is a prodrug that requires metabolic activation to exert its therapeutic effects, primarily used to treat various types of cancer and autoimmune diseases .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-bis(2-chloroethyl)-4,4,6,6-tetradeuterio-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15Cl2N2O2P/c8-2-5-11(6-3-9)14(12)10-4-1-7-13-14/h1-7H2,(H,10,12)/i4D2,7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMSMOCZEIVJLDB-CTVJKLEYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNP(=O)(OC1)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CC(OP(=O)(N1)N(CCCl)CCCl)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N2O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70975130
Record name 2-[Bis(2-chloroethyl)amino](4,4,6,6-~2~H_4_)-1,3,2lambda~5~-oxazaphosphinan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70975130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59720-10-4
Record name 4,4-6,6-D4-Cyclophosphamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059720104
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[Bis(2-chloroethyl)amino](4,4,6,6-~2~H_4_)-1,3,2lambda~5~-oxazaphosphinan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70975130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyclophosphamide-d4 involves the incorporation of deuterium atoms into the cyclophosphamide molecule. This can be achieved through several methods, including:

Industrial Production Methods: Industrial production of this compound follows similar principles as its non-deuterated counterpart but requires the use of deuterated starting materials. The process typically involves:

Chemical Reactions Analysis

Types of Reactions: Cyclophosphamide-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Quantification in Biological Samples

CP-d4 is crucial in the development of sensitive analytical methods for quantifying CP and 4-OHCP in biological matrices such as plasma and dried blood spots (DBS). Recent studies have employed ultraperformance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods utilizing CP-d4 as an internal standard to enhance accuracy and precision in measurements.

Study Method Sample Type LLOQ (ng/mL) Calibration Range (ng/mL)
UPLC-MS/MSDBS1010–40,000
UPLC-MS/MSPlasma55–60,000

The studies demonstrated that using CP-d4 allows for reliable quantification of CP and its metabolites, which is essential for therapeutic drug monitoring (TDM) and optimizing treatment regimens for cancer patients .

Method Validation

The validation of UPLC-MS/MS methods incorporating CP-d4 has been rigorously conducted following FDA guidelines, ensuring that these methods meet the required standards for sensitivity, specificity, and reproducibility. For instance, a method validated for analyzing CP and 4-OHCP using volumetric absorptive microsampling (VAMS) showed improved performance compared to traditional DBS methods .

Pharmacokinetic Studies

CP-d4 plays a significant role in pharmacokinetic studies aimed at understanding the metabolism of cyclophosphamide. By providing a reliable internal standard, researchers can accurately measure the concentration of CP and its metabolites over time, helping to assess patient responses to treatment.

  • Case Study : A study involving cancer patients analyzed plasma levels of 4-OHCP to monitor therapeutic responses. The incorporation of CP-d4 allowed for precise quantification, leading to better-informed dosage adjustments based on individual metabolic profiles .

Impact on Treatment Outcomes

The accurate measurement of CP and its metabolites using CP-d4 can lead to improved treatment outcomes by ensuring that patients receive optimal dosing based on their metabolic responses. This personalized approach can reduce adverse effects and enhance therapeutic efficacy.

Drug Development

In drug development, CP-d4 is utilized as a reference compound in the evaluation of new formulations or delivery systems for cyclophosphamide. Its stable isotope nature allows researchers to track drug distribution and metabolism more effectively during clinical trials.

Biomarker Discovery

The use of CP-d4 in research extends to biomarker discovery related to cancer treatment efficacy. By analyzing the metabolites of cyclophosphamide in conjunction with patient outcomes, researchers can identify potential biomarkers that predict treatment responses or toxicity .

Mechanism of Action

Cyclophosphamide-d4 exerts its effects through a series of metabolic transformations:

Comparison with Similar Compounds

Cyclophosphamide-d4 is compared with other similar compounds such as:

Uniqueness: this compound’s uniqueness lies in its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. This makes it a valuable tool in both research and clinical settings .

Biological Activity

Cyclophosphamide-d4 is a deuterated form of cyclophosphamide (CP), an important chemotherapeutic agent primarily used in the treatment of various cancers, including lymphomas and breast cancer. The biological activity of this compound is closely related to its active metabolite, 4-hydroxycyclophosphamide (4-OHCP), which plays a crucial role in its therapeutic efficacy. This article provides an overview of the biological activity of this compound, including its pharmacokinetics, mechanisms of action, and clinical implications, supported by relevant data tables and research findings.

Cyclophosphamide is a prodrug that undergoes metabolic activation primarily in the liver through cytochrome P450 enzymes, particularly CYP2B6, CYP3A4, and CYP2C9. The conversion to 4-OHCP is essential for its cytotoxic effects, as this metabolite forms reactive intermediates that can alkylate DNA, leading to cross-linking and ultimately inducing apoptosis in rapidly dividing cells such as cancer cells .

Key Mechanisms:

  • DNA Cross-Linking : 4-OHCP forms covalent bonds with DNA, disrupting replication and transcription processes.
  • Induction of Apoptosis : The compound activates mitochondrial pathways that lead to programmed cell death independently of death receptor activation .
  • Reactive Oxygen Species (ROS) Production : this compound increases ROS levels, contributing to cellular damage and apoptosis .

Pharmacokinetics

The pharmacokinetic profile of this compound differs from that of non-deuterated cyclophosphamide due to the incorporation of deuterium. This modification can influence the drug's metabolic stability and clearance rates.

Comparative Data Table: Pharmacokinetic Parameters

ParameterCyclophosphamide (CP)This compound (CP-d4)
Bioavailability70-100%Potentially increased
Half-life3-12 hoursExtended due to deuteration
Metabolic ClearanceVariableReduced variability
Active Metabolite Formation4-hydroxycyclophosphamide (4-OHCP)Enhanced stability

Clinical Studies and Findings

Recent studies have investigated the effects of this compound in clinical settings. One notable study focused on its use in breast cancer patients, where a validated UPLC-MS/MS method was developed to quantify both cyclophosphamide and 4-OHCP levels in dried blood spots. This method utilized 4-OHCP-d4 as an internal standard for improved accuracy .

Case Study: Breast Cancer Patients

  • Objective : To assess the bioactivation rates of cyclophosphamide in breast cancer patients using dried blood spots.
  • Findings : The study demonstrated significant variability in the conversion rates from CP to 4-OHCP among patients, correlating with therapeutic outcomes. Patients with higher levels of 4-OHCP showed better responses to treatment .

Toxicity and Side Effects

While cyclophosphamide is effective against cancer, it is also associated with several side effects due to its cytotoxic nature. Common adverse effects include myelosuppression, nausea, vomiting, and bladder toxicity due to acrolein production during metabolism.

Summary Table: Common Side Effects

Side EffectMechanism
MyelosuppressionDirect toxicity to bone marrow
Nausea/VomitingStimulation of the chemoreceptor trigger zone
Bladder ToxicityAcrolein-induced irritation

Q & A

Q. How does the deuterium substitution in Cyclophosphamide-d4 influence its metabolic stability compared to the non-deuterated form?

this compound’s deuterium atoms are strategically placed at positions prone to metabolic oxidation, slowing hepatic activation via cytochrome P450 enzymes. This isotopic substitution reduces first-pass metabolism, extending its half-life in pharmacokinetic studies. Researchers should compare metabolic profiles using in vitro microsomal assays (e.g., human liver microsomes) and track deuterium retention via LC-MS/MS with MRM transitions optimized for isotopic differentiation .

Q. What validated protocols exist for synthesizing this compound with isotopic purity ≥98%?

Synthesis requires deuterated precursors (e.g., deuterium oxide or deuterated phosphoramidite derivatives) under anhydrous conditions. Key steps include:

  • Purification via reverse-phase HPLC with deuterated solvents.
  • Isotopic purity verification using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm deuterium incorporation at specific positions.
  • Stability testing under controlled humidity and temperature to prevent proton-deuterium exchange .

Q. Which analytical techniques are recommended for detecting this compound in biological matrices?

  • Extraction : Use hydrophilic-lipophilic balance (HLB) solid-phase extraction cartridges for plasma/urine samples, which achieve >85% recovery rates compared to mixed-mode cation exchange (MCX) cartridges optimized for other chemotherapeutics .
  • Quantification : Employ LC-MS/MS with deuterium-specific MRM transitions (e.g., m/z 261→140 for this compound vs. 257→140 for non-deuterated form). Include isotopically labeled internal standards (e.g., Irinotecan-d10) to correct matrix effects .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported apoptotic thresholds of this compound across T cell models?

Discrepancies often arise from variations in:

  • Cell type : Primary T cells vs. immortalized lines (e.g., Jurkat) differ in baseline ROS levels and mitochondrial membrane potential.
  • Experimental design : Standardize ROS measurement protocols (e.g., flow cytometry with MitoSOX Red) and apoptosis markers (Annexin V/PI vs. caspase-3 activation).
  • Dose calibration : Use nonlinear regression models to account for cell density-dependent metabolic activation .

Q. What statistical approaches optimize dose-response analysis for this compound in autoimmune disease models?

  • Non-parametric methods : Use Spearman’s rank correlation for non-linear dose-response curves in heterogeneous tissues.
  • Mixed-effects models : Account for inter-individual variability in pharmacokinetic/pharmacodynamic (PK/PD) studies.
  • Benchmarking : Compare IC50 values against non-deuterated Cyclophosphamide using ANOVA with post-hoc Tukey tests .

Q. How should researchers design studies to evaluate therapeutic efficacy and ROS-mediated toxicity thresholds simultaneously?

  • Dual-endpoint assays : Combine tumor volume measurements (via caliper or bioluminescence) with oxidative stress biomarkers (e.g., 8-OHdG for DNA damage, glutathione depletion assays).
  • Temporal sampling : Collect serial biopsies to correlate intratumoral this compound concentrations with ROS levels over time.
  • Ethical controls : Include N-acetylcysteine (NAC) co-treatment arms to validate ROS-specific toxicity mechanisms .

Q. What experimental controls are critical when comparing genotoxic profiles of this compound metabolites?

  • Negative controls : Use deuterium-free Cyclophosphamide to isolate isotope effects.
  • Positive controls : Include known DNA crosslinkers (e.g., cisplatin) to benchmark comet assay results.
  • Metabolite trapping : Incubate with hepatic S9 fractions to simulate in vivo metabolic activation and quantify acrolein-d4 adducts via immunoblotting .

Methodological Considerations

  • Data validation : Replicate findings across ≥3 independent experiments with blinded sample analysis to minimize bias .
  • Instrument calibration : Regularly validate MS/MS sensitivity using NIST-traceable reference standards to ensure deuterium-specific detection .
  • Ethical compliance : Adhere to institutional guidelines for isotopic compound disposal and animal welfare protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Cyclophosphamide-d4
Reactant of Route 2
Reactant of Route 2
Cyclophosphamide-d4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.